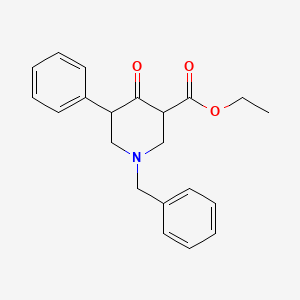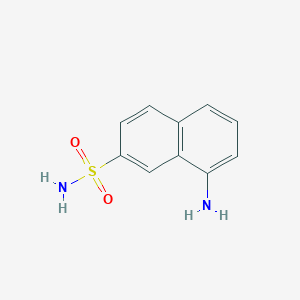
8-Aminonaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminonaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of naphthalene, featuring an amino group at the 8th position and a sulfonamide group at the 2nd position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminonaphthalene-2-sulfonamide typically involves the reaction of naphthalene derivatives with sulfonamide groups. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of oxidative agents to couple thiols and amines directly, eliminating the need for pre-functionalization steps.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions to minimize by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminonaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The compound can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Sulfonic acids.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
8-Aminonaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 8-Aminonaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their growth inhibition .
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness: 8-Aminonaphthalene-2-sulfonamide is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its naphthalene backbone provides additional stability and reactivity compared to other sulfonamide derivatives .
Eigenschaften
Molekularformel |
C10H10N2O2S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
8-aminonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H2,12,13,14) |
InChI-Schlüssel |
XZCXIJGKZSJOAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)N)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


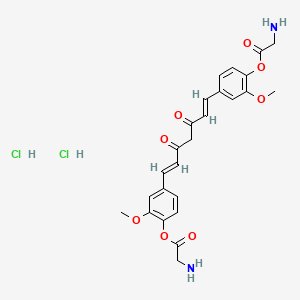
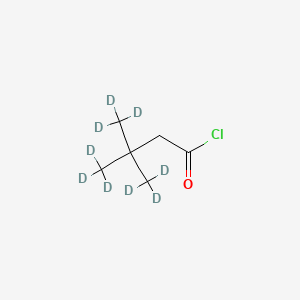
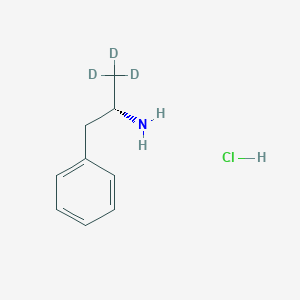
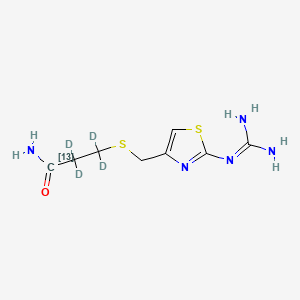
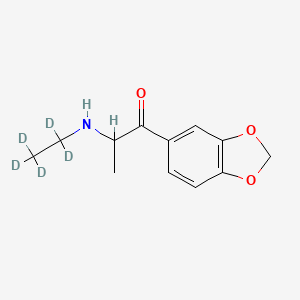
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
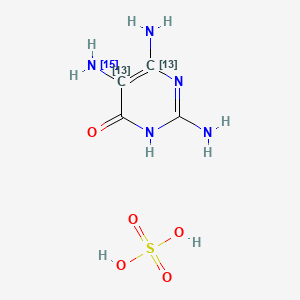


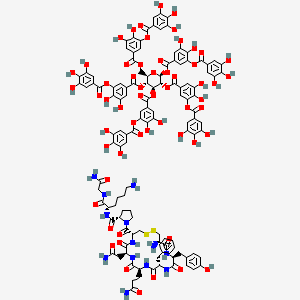
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
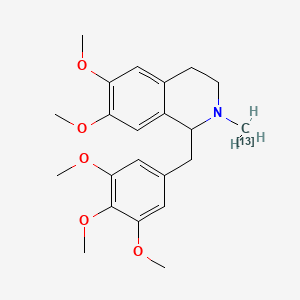
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
